molecular formula C6H10F2O B12861260 4,4-Difluoro-2-hexanone

4,4-Difluoro-2-hexanone

Cat. No.: B12861260
M. Wt: 136.14 g/mol
InChI Key: MRCMIUQTTVTYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2-hexanone is an organic compound with the molecular formula C6H10F2O. It is a ketone with two fluorine atoms attached to the fourth carbon in the hexanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluoro-2-hexanone can be synthesized through several methods. One common approach involves the fluorination of hexanone derivatives. For example, the reaction of 2-hexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-2-hexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-hexanone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-2-pentanone: Similar structure but with one less carbon atom.

    4,4-Difluoro-2-butanone: Even shorter chain with similar reactivity.

    4,4-Difluoro-2-heptanone: Longer chain with comparable properties.

Uniqueness

4,4-Difluoro-2-hexanone is unique due to its specific chain length and the position of fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

4,4-difluorohexan-2-one

InChI

InChI=1S/C6H10F2O/c1-3-6(7,8)4-5(2)9/h3-4H2,1-2H3

InChI Key

MRCMIUQTTVTYKH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.